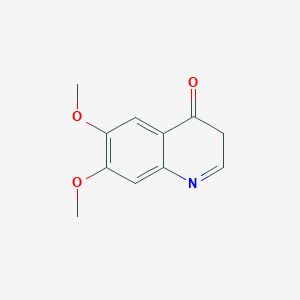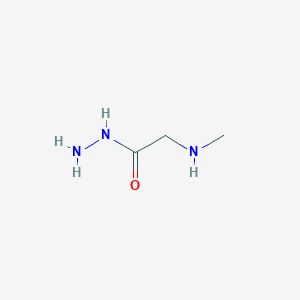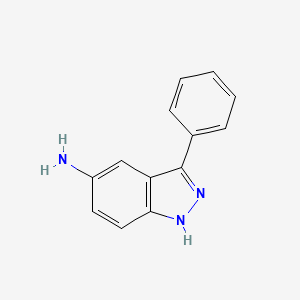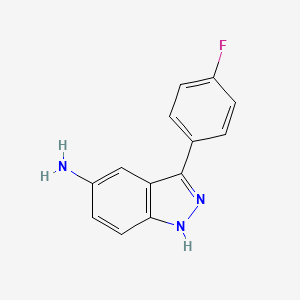
Cyclobutanesulfonyl chloride
Descripción general
Descripción
Cyclobutanesulfonyl chloride is a chemical compound with the molecular formula C4H7ClO2S . It has a molecular weight of 154.62 g/mol . The IUPAC name for this compound is cyclobutanesulfonyl chloride .
Molecular Structure Analysis
The molecular structure of Cyclobutanesulfonyl chloride consists of a cyclobutane ring attached to a sulfonyl group (SO2) and a chloride (Cl) atom . The InChI representation of the molecule isInChI=1S/C4H7ClO2S/c5-8(6,7)4-2-1-3-4/h4H,1-3H2 . Physical And Chemical Properties Analysis
Cyclobutanesulfonyl chloride has a density of 1.4±0.1 g/cm³ . Its boiling point is 217.4±7.0 °C at 760 mmHg . The compound has a vapour pressure of 0.2±0.4 mmHg at 25°C . It has a molar refractivity of 32.1±0.4 cm³ . The compound has 2 hydrogen bond acceptors and 1 rotatable bond .Aplicaciones Científicas De Investigación
C4H7ClO2S C_4H_7ClO_2S C4H7ClO2S
and a molecular weight of 154.62 g/mol . It has a variety of applications in scientific research, particularly in the field of organic synthesis and medicinal chemistry. Below, I will detail six unique applications of Cyclobutanesulfonyl chloride, each within its own dedicated section.Synthesis of Cyclobutane-Containing Natural Products
Cyclobutanes are a significant class of compounds in natural products, which exhibit a wide range of pharmaceutical activities. The [2+2] cycloaddition reaction is a primary method for synthesizing cyclobutane rings. Cyclobutanesulfonyl chloride can be used as a precursor in these reactions to create complex natural products with potential medicinal value .
Development of Anti-Viral and Antibacterial Agents
The cyclobutane moiety is prevalent in various drugs and drug prototypes, such as boceprevir and nalbuphine, which have shown antibacterial and anti-viral properties. Cyclobutanesulfonyl chloride can serve as a building block in the synthesis of these cyclobutane-containing compounds .
Modulation of Drug Structures
In medicinal chemistry, modifying the structure of a drug can enhance its clinical efficacy and improve its ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. Cyclobutanesulfonyl chloride can be used to introduce cyclobutane motifs into pharmaceuticals to achieve these improvements .
Synthesis of JAK1 Receptor Inhibitors
Cyclobutanesulfonyl chloride has been utilized in the synthesis of JAK1 receptor inhibitors. For instance, abrocitinib, a sulphonamide derivative approved by the FDA, was developed by incorporating a cyclobutane structure to increase selectivity towards the JAK1 receptor .
Radical Cyclization Reactions
Cyclobutanesulfonyl chloride can participate in radical cyclization reactions, which are useful for constructing cyclobutane rings. These reactions are important for generating alkyl radicals from epoxides, as demonstrated in the synthesis of fragranol .
Ring-Expansion and Ring-Contraction Strategies
The compound is also involved in ring-expansion and ring-contraction strategies, which are essential for the total synthesis of complex molecules. These methodologies allow for the transformation of smaller or larger ring systems into cyclobutane rings .
Safety and Hazards
Propiedades
IUPAC Name |
cyclobutanesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7ClO2S/c5-8(6,7)4-2-1-3-4/h4H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REWZIICPWFGXJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7ClO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10627186 | |
| Record name | Cyclobutanesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10627186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclobutanesulfonyl chloride | |
CAS RN |
338453-16-0 | |
| Record name | Cyclobutanesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10627186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | cyclobutanesulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B1358655.png)
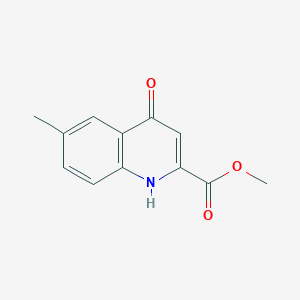

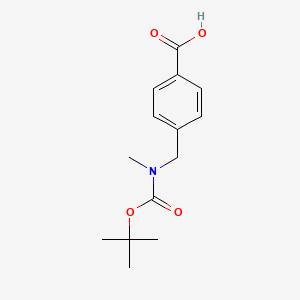

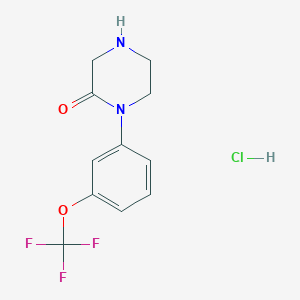

![1-Fluoro-3-[(4-iodophenoxy)methyl]benzene](/img/structure/B1358675.png)
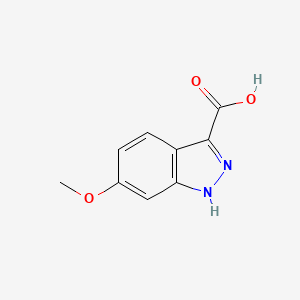
![1,4,6,7-Tetrahydropyrano[4,3-c]pyrazole-3-carboxylic acid](/img/structure/B1358677.png)
